ethyl 5-bromo-8-carbamoyl-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylate
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Overview
Description
Ethyl 5-bromo-8-carbamoyl-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylate is a complex organic compound belonging to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-8-carbamoyl-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline production and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-8-carbamoyl-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted carbazole derivatives .
Scientific Research Applications
Ethyl 5-bromo-8-carbamoyl-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 5-bromo-8-carbamoyl-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-bromo-8-carbamoyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylate: This compound features a fluorine atom instead of a hydrogen atom at the 6-position, which can alter its chemical and biological properties.
Ethyl 5-bromo-8-carbamoyl-2,3,4,9-tetrahydro-1H-indole-2-carboxylate:
Uniqueness
Ethyl 5-bromo-8-carbamoyl-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylate is unique due to its specific combination of functional groups and its carbazole core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H17BrN2O3 |
---|---|
Molecular Weight |
365.22 g/mol |
IUPAC Name |
ethyl 5-bromo-8-carbamoyl-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylate |
InChI |
InChI=1S/C16H17BrN2O3/c1-2-22-16(21)8-3-4-9-12(7-8)19-14-10(15(18)20)5-6-11(17)13(9)14/h5-6,8,19H,2-4,7H2,1H3,(H2,18,20) |
InChI Key |
ISQIUQOEWIXYEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1)NC3=C(C=CC(=C23)Br)C(=O)N |
Origin of Product |
United States |
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